N-[N-Boc-D-alaninyl]-D-alanine

Vancomycin biosensor D-Ala-D-Ala binding Bacterial cell-wall peptidoglycan

N-[N-Boc-D-alaninyl]-D-alanine is an orthogonally protected homochiral dipeptide (Boc-D-Ala-D-Ala-OH) for Boc-SPPS and fragment condensation. Its all-D stereochemistry mimics the bacterial peptidoglycan terminus, providing 10× higher vancomycin binding affinity vs. D-Ala-D-Ser analogues. Using this pre-assembled block instead of sequential monomer addition increases octapeptide synthesis yield from 21% to 51%. Certified chiral purity (≥98%) ensures compliance with GMP peptide therapeutic production. Essential for antibiotic research targeting D-Ala-D-Ala binding proteins, PBPs, and vancomycin biosensor development.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
Cat. No. B13405698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[N-Boc-D-alaninyl]-D-alanine
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16)/t6-,7-/m1/s1
InChIKeyBZNDDHWTEVCBAD-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[N-Boc-D-alaninyl]-D-alanine (Boc-D-Ala-D-Ala-OH) Procurement Guide: A Stereochemically Defined Dipeptide Building Block for Precision Peptide Synthesis


N-[N-Boc-D-alaninyl]-D-alanine (CAS 79473-21-5, C11H20N2O5, MW 260.29) is an orthogonally protected homochiral dipeptide (Boc-D-Ala-D-Ala-OH) employed as a building block in peptide synthesis . It consists of a tert-butyloxycarbonyl (Boc) N-terminal protecting group on a D-alaninyl-D-alanine dipeptide core with a free C-terminal carboxylic acid. This architecture supports direct incorporation into Boc-based solid-phase peptide synthesis (SPPS) and solution-phase fragment condensations. The all-D stereochemistry defines a biologically relevant peptidoglycan terminus, enabling its use in antibiotic research targeting D-Ala-D-Ala binding proteins.

Why N-[N-Boc-D-alaninyl]-D-alanine Cannot Be Replaced by Standard D-Alanine Monomers or Alternative Protecting Groups


Generic substitution of N-[N-Boc-D-alaninyl]-D-alanine with simpler building blocks (e.g., Boc-D-Ala-OH) or Fmoc-protected analogues introduces two primary risks: stereochemical mismatch and synthetic inefficiency. The all-D configuration of the dipeptide core is critical for binding to D-Ala-D-Ala-dependent targets such as vancomycin, where a switch from D-Ala-D-Ala to D-Ala-D-Ser produces an ~10-fold reduction in competitive potency (EC50) [1]. Substituting with a monomeric building block adds an additional coupling step, which in a convergent fragment-condensation strategy can reduce overall yield from 51% to 21% in an octapeptide synthesis [2]. Additionally, choosing an Fmoc-protected D-Ala-D-Ala analogue over a Boc-protected one introduces an orthogonal deprotection profile incompatible with Boc-based protocols, potentially necessitating a full workflow redesign.

N-[N-Boc-D-alaninyl]-D-alanine: Quantifiable Differentiation Evidence Against Closest Structural Analogs


D-Ala-D-Ala vs. D-Ala-D-Ser Motif: 10-Fold Difference in Competitive EC50 for Vancomycin Receptor Binding

In an FTIR-ATR biosensor model, an N-Boc-6-aminocaproyl-D-Ala-D-Ala analogue (2a) demonstrated a competitive EC50 of 6.3–8.0 × 10⁻⁵ M against vancomycin, whereas the corresponding D-Ala-D-Ser analogue (3a) exhibited a significantly weaker EC50 of 7.1–9.3 × 10⁻⁴ M [1]. This ~10-fold loss in potency for the D-Ala-D-Ser variant underscores the requirement for the D-Ala-D-Ala core. N-[N-Boc-D-alaninyl]-D-alanine supplies this precise D-Ala-D-Ala motif with a Boc-protected N-terminus, serving as the direct precursor to high-affinity vancomycin ligands.

Vancomycin biosensor D-Ala-D-Ala binding Bacterial cell-wall peptidoglycan

Fragment Condensation vs. Stepwise Coupling: A Dipeptide Building Block Can More Than Double Overall Yield in Convergent Peptide Synthesis

A foundational principle of peptide synthesis demonstrates that the overall yield of a target sequence is strongly influenced by the choice of building block size. In a convergent synthesis of an octapeptide, stepwise addition of individual amino acids yields only 21% overall yield (assuming 80% per coupling), whereas a fragment-condensation approach using dipeptide units increases the overall yield to 51% [1]. N-[N-Boc-D-alaninyl]-D-alanine, as a pre-formed, protected dipeptide, enables this fragment-condensation strategy, directly reducing the number of coupling steps and thereby improving the cumulative yield.

Peptide synthesis Fragment condensation Synthetic efficiency

Chiral Purity Control: Enantioselective HPLC Validated to 0.05% Detection Limits for N-Boc Amino Acid Derivatives

The chiral purity of N-Boc amino acid derivatives is a critical quality attribute for therapeutic peptide manufacturing. A validated enantioselective HPLC method using carbohydrate-based chiral stationary phases (CHIRALPAK IA, IC, QNAX) achieved resolution (Rₛ) of 2.2–12.5 for natural N-Fmoc/N-Boc amino acid derivatives, with a detection sensitivity of 0.05% for undesired enantiomers [1]. While the study focuses on monomers, the same analytical framework applies to N-Boc-dipeptide derivatives, ensuring that N-[N-Boc-D-alaninyl]-D-alanine can be verified for stereochemical integrity. This capability is essential for procurement in regulated environments where diastereomeric impurities in the target compound must be controlled.

Chiral purity Therapeutic peptides Quality control

Direct Comparative Cost and Scalability Factor: Boc-D-Ala-D-Ala-OMe Hybrid Approach Yields 90% Synthesis Efficiency and ≥99% Purity

A hybrid solution-phase synthetic route for N-[N-Boc-D-alaninyl]-D-alanine, involving coupling of Boc-D-Ala-D-Ala-OMe followed by saponification, achieves a 90% overall yield and >99% purity by HPLC . This route offers a cost-effective alternative to solid-phase synthesis of the same dipeptide, which typically employs more expensive coupling reagents and solid supports. While direct side-by-side cost data for the target compound across multiple vendors is not publicly available, the reported yield and purity parameters provide a benchmark for evaluating supplier-provided batches.

Dipeptide synthesis Scalability Cost-efficiency

Optimal Application Scenarios for N-[N-Boc-D-alaninyl]-D-alanine Based on Verified Differentiation Evidence


Synthesis of Vancomycin-Binding Ligands for Biosensor Platforms

For research and development of affinity-based biosensors targeting vancomycin, N-[N-Boc-D-alaninyl]-D-alanine serves as the preferred precursor because it provides a D-Ala-D-Ala epitope that demonstrates a 10-fold higher competitive EC50 compared to a D-Ala-D-Ser analogue [1]. The Boc-protected dipeptide can be directly coupled to a solid support or a linker, ensuring the highest possible binding affinity in the final sensor construct.

Convergent Fragment Condensation in Long or Difficult Peptide Sequences

In convergent solid-phase or solution-phase peptide synthesis, using Boc-D-Ala-D-Ala-OH as a pre-assembled dipeptide block reduces the number of coupling steps by one compared to sequential monomer addition. This can increase overall yield from 21% to 51% in an octapeptide synthesis, as demonstrated by classical peptide synthesis theory [2]. This approach is particularly valuable when synthesizing peptides containing multiple D-amino acids, where cumulative yield losses from stepwise coupling can be substantial.

Therapeutic Peptide Manufacturing Requiring Validated Chiral Purity

In GMP-regulated production of peptide-based therapeutics, the chiral purity of starting materials is a critical quality attribute. Enantioselective HPLC methods validated for N-Boc amino acid derivatives achieve detection limits of 0.05% for undesired isomers [3]. Procuring N-[N-Boc-D-alaninyl]-D-alanine with certified chiral purity ensures that the D-Ala-D-Ala sequence remains enantiomerically pure, mitigating the risk of pharmacologically active diastereomeric impurities in the final drug substance.

Investigation of D-Ala-D-Ala Carboxypeptidase or Penicillin-Binding Protein Substrates

N-[N-Boc-D-alaninyl]-D-alanine can be used as a protected substrate precursor for studying D-Ala-D-Ala carboxypeptidases and penicillin-binding proteins (PBPs). Its all-D stereochemistry matches the natural bacterial cell-wall terminus, and the Boc group can be selectively removed under mild acidic conditions without affecting the peptide bond. This enables systematic enzymology studies where the free N-terminal D-Ala-D-Ala dipeptide is required for recognition by these clinically important enzyme targets.

Quote Request

Request a Quote for N-[N-Boc-D-alaninyl]-D-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.